

GNE-4997: A Comparative Analysis of a Potent and Selective ITK Inhibitor

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Compound of Interest

Compound Name: GNE-4997

Cat. No.: B15541178

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In the landscape of kinase inhibitors, Interleukin-2 Inducible T-cell Kinase (ITK) has emerged as a critical target for therapeutic intervention in a range of immunological disorders and T-cell malignancies. **GNE-4997** is a potent and selective inhibitor of ITK, demonstrating significant promise in preclinical studies.^{[1][2][3][4]} This guide provides a comparative overview of **GNE-4997** against other notable ITK inhibitors—BMS-509744, Soquelitinib (CPI-818), and the dual BTK/ITK inhibitor Vocabrutinib—supported by available experimental data.

Comparative Potency and Selectivity

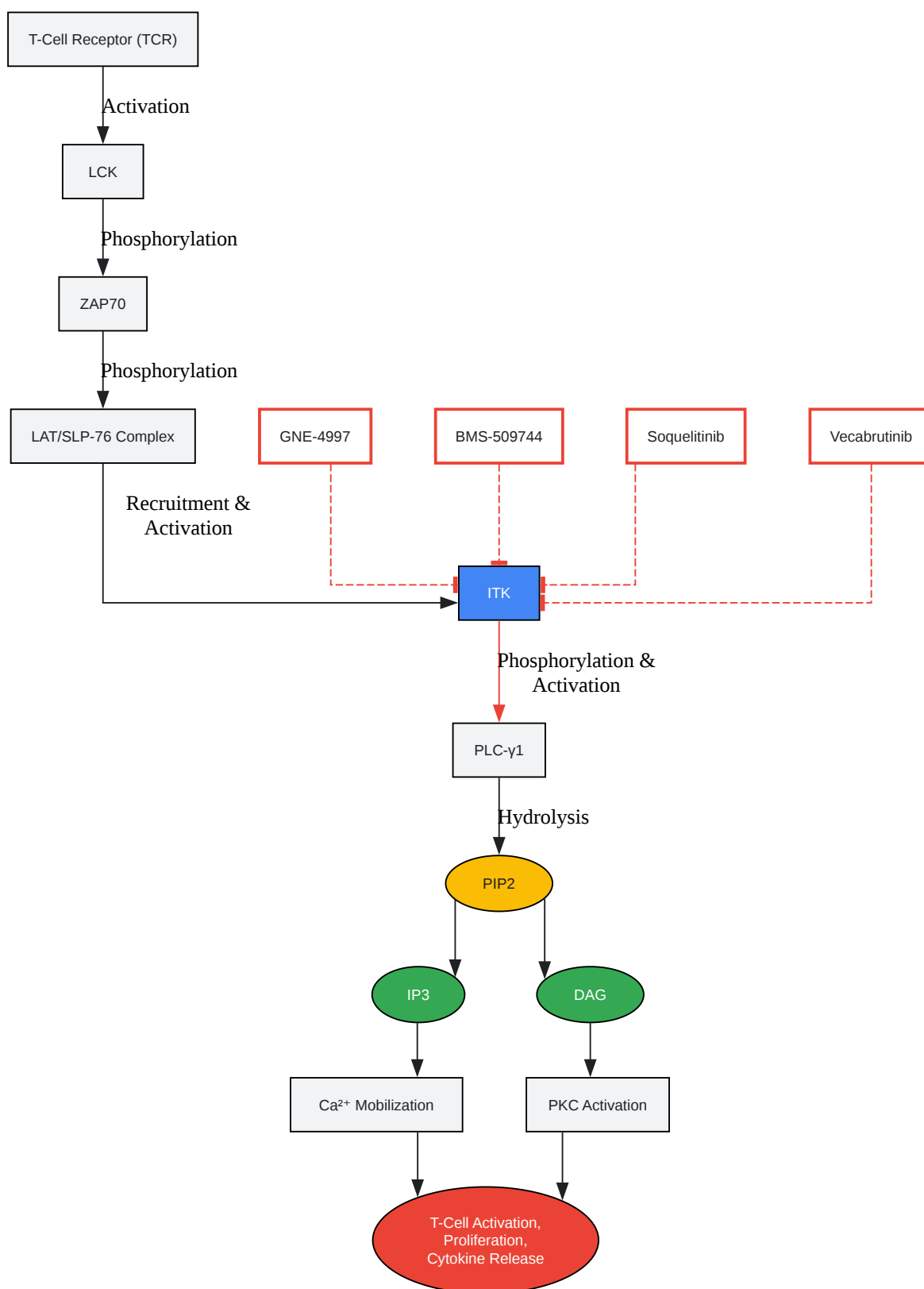
The efficacy of a kinase inhibitor is determined by its potency and selectivity. The available data for **GNE-4997** and its comparators are summarized below. It is important to note that these values are derived from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Compound	Target(s)	Ki (nM)	IC50 (nM)	Source(s)
GNE-4997	ITK	0.09	4 (PLC- γ phosphorylation in Jurkat cells)	[1] [2] [5]
BMS-509744	ITK	Not Reported	19	[6] [7]
Soquelitinib (CPI-818)	ITK	Not Reported	136 (IL-2 secretion in Jurkat cells)	[8]
Vecabrutinib	BTK, ITK	2.2 (for ITK)	24 (for ITK)	[9] [10] [11]

Note: Ki (inhibitor constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional inhibition of a biological process. Lower values for both indicate higher potency.

ITK Signaling Pathway

ITK plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR activation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC- γ 1), a key event that triggers downstream signaling pathways essential for T-cell activation, proliferation, and cytokine release. The diagram below illustrates this critical pathway.



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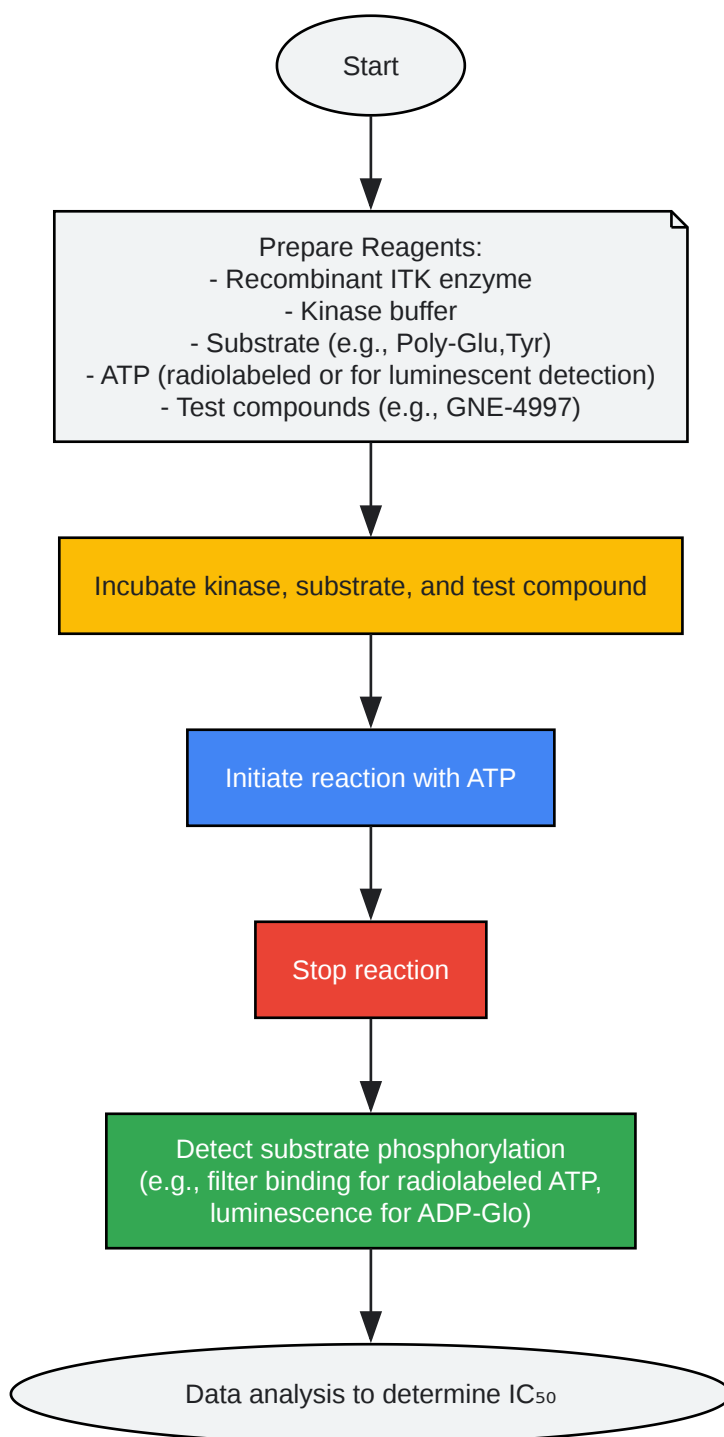
Caption: The ITK signaling pathway downstream of the T-cell receptor.

Experimental Methodologies

Precise and reproducible experimental protocols are fundamental for the comparative evaluation of kinase inhibitors. Below are representative methodologies for key in vitro assays used to characterize ITK inhibitors.

In Vitro ITK Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ITK.



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Caption: A generalized workflow for an in vitro ITK kinase assay.

Detailed Protocol:

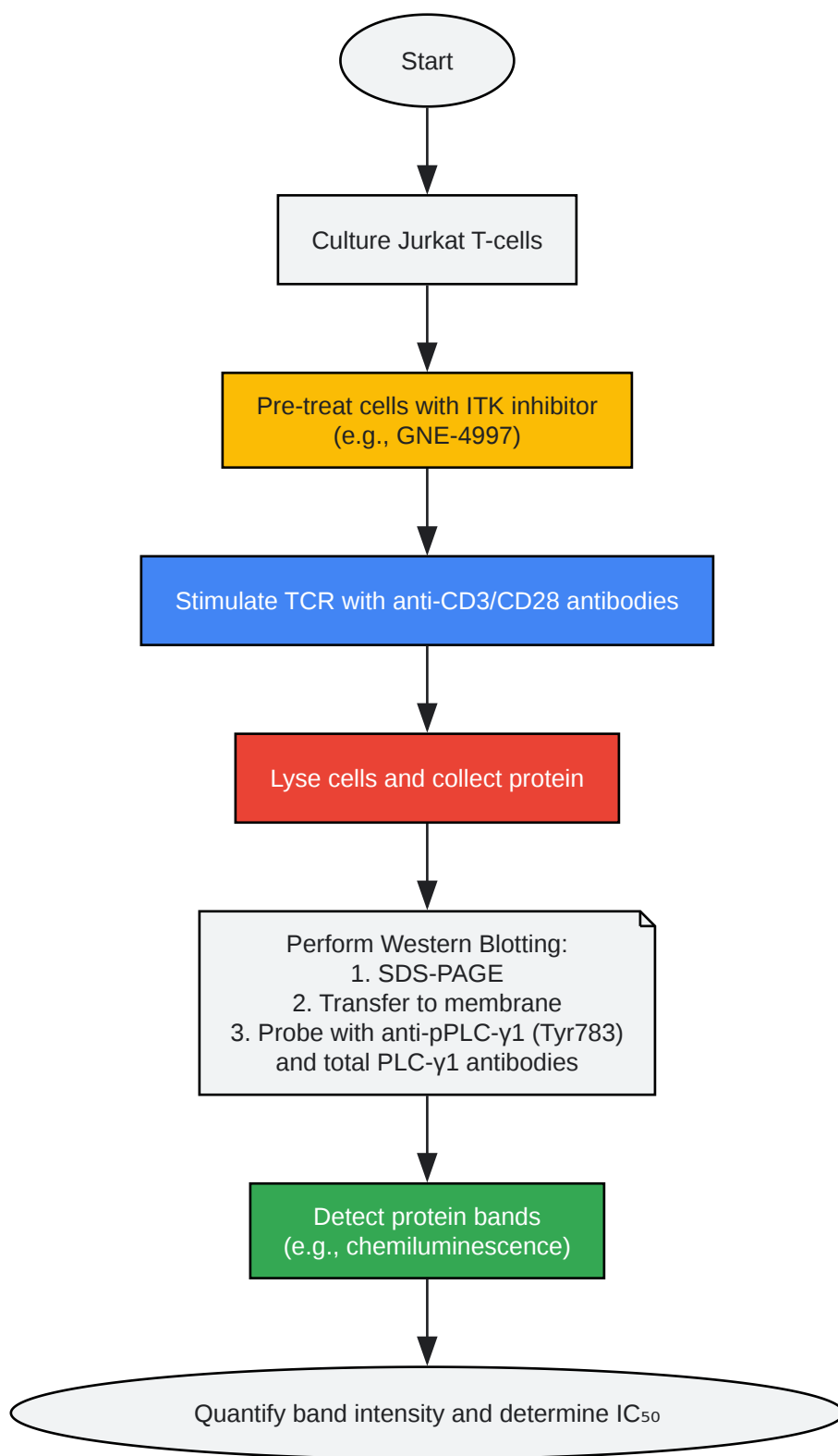
- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
 - Dilute recombinant human ITK enzyme to the desired concentration in kinase buffer.
 - Prepare a solution of the kinase substrate (e.g., a synthetic peptide or protein) in kinase buffer.
 - Prepare a stock solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays (like ADP-Glo™), unlabeled ATP is used.
 - Prepare serial dilutions of the test compounds (**GNE-4997**, etc.) in DMSO, followed by dilution in kinase buffer.
- Reaction Setup:
 - In a 96-well or 384-well plate, add the ITK enzyme, substrate, and test compound dilutions.
 - Include controls for no enzyme, no inhibitor (DMSO vehicle), and a known potent inhibitor as a positive control.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash to

remove unincorporated [γ - ^{32}P]ATP, and measure the incorporated radioactivity using a scintillation counter.

- Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Cellular Phospho-PLC- γ 1 (Tyr783) Assay in Jurkat Cells (Representative Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of PLC- γ 1, a direct downstream target of ITK, in a cellular context.



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Caption: A workflow for assessing PLC-γ1 phosphorylation in Jurkat cells.

Detailed Protocol:

- Cell Culture and Treatment:
 - Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
 - Starve the cells in low-serum media for a few hours before the experiment.
 - Pre-incubate the cells with serial dilutions of the test compounds or DMSO vehicle for a specified time (e.g., 1-2 hours).
- TCR Stimulation:
 - Stimulate the T-cell receptors by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis:
 - Immediately stop the stimulation by placing the cells on ice and pelleting them by centrifugation.
 - Lyse the cell pellets in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 at tyrosine 783 (pPLC-γ1 Tyr783).

- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- For a loading control, strip the membrane and re-probe with an antibody against total PLC- γ 1 or a housekeeping protein like GAPDH.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the pPLC- γ 1 signal to the total PLC- γ 1 or loading control signal.
 - Calculate the percentage of inhibition of PLC- γ 1 phosphorylation for each compound concentration and determine the IC_{50} value as described for the kinase assay.

Concluding Remarks

GNE-4997 stands out as a highly potent ITK inhibitor with a K_i in the sub-nanomolar range.[1][2][3][4] While direct comparative studies are limited, the available data suggests it is significantly more potent than BMS-509744 and Soquelitinib in their respective assays. Vecabrutinib, as a dual inhibitor, presents a different therapeutic profile, with its activity against both BTK and ITK. The choice of an optimal ITK inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and the desired biological outcome. The experimental protocols provided herein offer a foundation for conducting rigorous comparative studies to further elucidate the distinct properties of these promising molecules.

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